molecular formula C₂₀H₂₆O₈ B043461 [2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate CAS No. 18006-25-2

[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate

Cat. No.: B043461
CAS No.: 18006-25-2
M. Wt: 394.4 g/mol
InChI Key: CIMPUIMAKYLKBF-UHFFFAOYSA-N
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Description

The compound [2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate is a complex polycyclic ether derivative with multiple functional groups. Its core structure consists of a fused tetrahydrofuro[2,3-d][1,3]dioxolane ring system, which is substituted with acetyloxy groups, a phenylmethoxy moiety, and an ethyl acetate chain. This arrangement confers both lipophilic and sterically hindered characteristics, making it relevant for studies in synthetic chemistry, particularly in carbohydrate derivatives and prodrug design .

Properties

IUPAC Name

[2-acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O8/c1-12(21)23-11-15(25-13(2)22)16-17(24-10-14-8-6-5-7-9-14)18-19(26-16)28-20(3,4)27-18/h5-9,15-19H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMPUIMAKYLKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290151
Record name 5,6-di-o-acetyl-3-o-benzyl-1,2-o-(1-methylethylidene)hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18006-25-2, 21241-10-1
Record name NSC67057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-di-o-acetyl-3-o-benzyl-1,2-o-(1-methylethylidene)hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate is a complex organic compound notable for its potential biological activities. This article reviews its biological activity, including antioxidant properties, anti-inflammatory effects, and antimicrobial activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound features an acetoxy group and a unique structural framework that contributes to its biological activity. Its molecular formula is C20H26O8C_{20}H_{26}O_8, with a molecular weight of approximately 394.42 g/mol. The presence of multiple functional groups suggests diverse reactivity and interaction with biological systems.

Antioxidant Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant activity . These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Research suggests that this compound may modulate inflammatory pathways. Its potential therapeutic applications could be significant in treating diseases characterized by chronic inflammation. The ability to influence cytokine production and immune response highlights its relevance in pharmacology.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated efficacy against various pathogens. This antimicrobial activity positions it as a candidate for development into new antimicrobial agents.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the biological activities of this compound:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenyl group; known for neuroprotective effectsAntagonist activity against mGluR5 receptors
CurcuminContains aromatic rings; known for anti-inflammatory propertiesAntioxidant and anti-cancer effects
ResveratrolPolyphenolic structure; found in grapesCardioprotective and anti-aging properties

This table illustrates how the unique combination of functional groups in this compound might confer unique biological activities not found in simpler compounds.

The biological activity of this compound is mediated through various biochemical pathways:

  • Antioxidant Mechanism : The acetoxy group may enhance the scavenging ability of the compound towards reactive oxygen species (ROS).
  • Anti-inflammatory Pathway : Interaction with nuclear factor kappa B (NF-kB) signaling may reduce the expression of pro-inflammatory cytokines.
  • Antimicrobial Action : The structural complexity allows for interaction with microbial membranes or enzymes critical for pathogen survival.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of related compounds. For instance:

  • Study on Antitumor Activity : Research involving thiosemicarbazones derived from 2-acetylpyridine showed promising cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations. These findings suggest potential parallels in the biological efficacy of this compound against tumor cells due to structural similarities .

Scientific Research Applications

Key Structural Features

FeatureDescription
Acetoxy GroupImparts reactivity for acylation reactions
Tetrahydrofuro DioxoleProvides a stable cyclic structure
Dimethyl and Phenyl GroupsEnhances lipophilicity and potential biological interactions

Radical Approach in Catalytic Reactions

One of the primary applications of this compound is in the catalytic protodeboronation of alkyl boronic esters . This method allows for:

  • Formal anti-Markovnikov alkene hydromethylation : A previously unexplored transformation that broadens the scope of synthetic methodologies available to chemists. The radical approach utilized can effectively facilitate the conversion of various alkyl boronic esters into more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves several steps that must be optimized for yield and purity. The initial steps often include:

  • Formation of the Acetoxy Group : This is crucial for enhancing reactivity.
  • Cyclization Reactions : To form the tetrahydrofuro dioxole structure.
  • Purification Techniques : Such as recrystallization or chromatography to isolate the final product.

Preliminary studies suggest that compounds structurally similar to 2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl acetate may exhibit significant biological activities:

Potential Biological Activities

  • Antioxidant Properties
    • Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects
    • Modulation of inflammatory pathways suggests potential therapeutic applications in diseases characterized by chronic inflammation.
  • Antimicrobial Activity
    • Certain derivatives have shown efficacy against various pathogens, indicating potential for development as antimicrobial agents.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Interaction studies are ongoing to investigate its effects on various metabolic pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among others with similar structural features:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenyl group; neuroprotective effectsAntagonist activity against mGluR5 receptors
CurcuminAromatic rings; anti-inflammatory propertiesAntioxidant and anti-cancer effects
ResveratrolPolyphenolic structure; found in grapesCardioprotective and anti-aging properties

The unique combination of functional groups in 2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl acetate may confer distinct biological activities not found in simpler compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares its tetrahydrofuro[2,3-d][1,3]dioxolane core with several analogs, but substituent variations lead to distinct physicochemical and synthetic properties:

Compound Name/ID Core Structure Key Substituents Synthesis Notes
Target Compound Tetrahydrofurodioxolane 2-Acetyloxy, 6-phenylmethoxy, ethyl acetate Likely synthesized via multi-step protection/deprotection of hydroxyl groups .
[(3aS,4S,6R,6aS)-6-(Acetyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl acetate () Tetrahydrofurodioxolane 6-Acetyloxy, methyl acetate Derived from carbohydrate precursors using acetylation and ring-closing steps .
5-((2SR,3SR)-6-Acetoxy-2-(4-acetoxyphenyl)-4-(4-acetoxystyryl)-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate () Dihydrobenzofuran Multiple acetoxy groups, styryl side chain Synthesized via Heck coupling and acetylation; higher polarity due to phenolic groups .
[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl acetate () Tetrahydrofurodioxolane Hydroxyl group, methyl acetate Intermediate in glycoside synthesis; hydroxyl group offers reactivity for further functionalization .
[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate () Dihydropyran 1,3-Dithianyl, acetyloxy, ketone Features a sulfur-containing dithianyl group, enhancing stability under acidic conditions .

Key Findings

Synthetic Flexibility: The target compound’s phenylmethoxy group distinguishes it from simpler analogs like those in and , which lack aromatic substituents.

Functional Group Reactivity : Compared to the dihydrobenzofuran derivatives in , the tetrahydrofurodioxolane core in the target compound is more rigid, which may influence conformational stability in solution .

Protection Strategies : Acetyloxy groups are commonly used as protecting groups for hydroxyl moieties in carbohydrate chemistry. The target compound’s dual acetyloxy groups suggest a role in stepwise syntheses, similar to intermediates described in and .

Comparative Stability : The 1,3-dithianyl group in ’s compound confers resistance to acid hydrolysis, whereas the target compound’s acetoxy groups are more labile under basic conditions .

Research Implications and Gaps

While structural analogs highlight the versatility of fused furanodioxolane systems, the target compound’s unique combination of phenylmethoxy and ethyl acetate substituents remains underexplored in the literature. Further studies could focus on:

  • Biological Activity : Screening for antimicrobial or anti-inflammatory properties, given the prevalence of acetoxy-containing compounds in prodrug formulations.
  • Crystallographic Data : Use of SHELX or WinGX () to resolve its 3D structure and compare packing interactions with simpler analogs.
  • Synthetic Optimization : Investigating alternative protection strategies (e.g., benzyl vs. acetyl groups) to improve yield or selectivity .

Preparation Methods

Friedel-Crafts Acylation for Core Heterocycle Formation

The furo[2,3-d] dioxolane core is typically constructed via Friedel-Crafts acylation, leveraging electron-rich aromatic systems. A representative protocol involves reacting 1,3-benzodioxole with butanoyl chloride in dichloromethane at 0–5°C using ZnO/ZnCl₂ as a dual catalyst system . This method achieves a 75 g yield of the intermediate 1-(1,3-benzodioxol-5-yl)-1-butanone with >99% purity (GC analysis) .

Table 1: Comparative Analysis of Friedel-Crafts Conditions

Catalyst SystemTemperature (°C)Yield (%)Purity (%)
BF₃·Et₂O -58598
ZnO/ZnCl₂ 0–575>99
AlCl₃ 256895

The Zn-based system offers superior regioselectivity for the 5-position of the benzodioxole ring, minimizing diacylation byproducts . NMR data (¹H, 400 MHz) confirm the desired substitution pattern: δ 7.52 (dd, J = 8.1, 1.6 Hz, 1H), 6.80 (d, J = 8.1 Hz, 1H), and 5.99 (s, 1H) for the dioxolane protons .

Protective Group Manipulation and Etherification

Introducing the 6-phenylmethoxy group necessitates protective group strategies to prevent undesired oxidation. A two-step sequence is employed:

  • Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF shields hydroxyl groups at the 5-position .

  • Williamson Ether Synthesis : Reaction with benzyl bromide in the presence of K₂CO₃ in acetone installs the phenylmethoxy moiety .

Critical Parameters :

  • Solvent Polarity : Acetone outperforms THF due to enhanced nucleophilicity of the deprotonated hydroxyl group .

  • Base Selection : K₂CO₃ achieves 92% conversion vs. 78% with NaH, attributed to milder conditions reducing ester hydrolysis .

Acetylation of Secondary Alcohols

The final acetylation step employs acetyl chloride in pyridine to convert the secondary alcohol to the acetate ester. Patent data reveal that maintaining stoichiometric control (1.1 eq acetyl chloride per hydroxyl group) prevents over-acetylation . Post-reaction workup with aqueous NaHCO₃ removes excess reagent, yielding the title compound in 89% purity (HPLC) .

Optimization Insights :

  • Temperature : Reactions conducted at 0°C reduce racemization of stereocenters adjacent to the acetate group .

  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates acylation kinetics by 40%, though it necessitates chromatographic purification to remove residual catalyst .

Stereochemical Control in Tetrahydrofuran Ring Formation

The tetrahydrofuro[2,3-d] dioxolane segment requires careful stereochemical management. Cyclization of a diol precursor with TsOH in toluene induces ring closure via a chair-like transition state, favoring the cis-fused configuration .

Stereochemical Outcomes :

Conditionscis:trans RatioYield (%)
TsOH, toluene 9:182
H₂SO₄, dioxane 3:167
PPTS, CH₂Cl₂ 6:174

¹³C NMR analysis (100 MHz) confirms the cis configuration through characteristic carbonyl shifts at δ 198.4 ppm and ring junction carbons at δ 101.7 ppm .

Large-Scale Production and Industrial Adaptations

Scaling the synthesis to kilogram quantities introduces challenges in exotherm management and purification. A patented protocol details:

  • Continuous Flow Reactors : For Friedel-Crafts acylation, reducing reaction time from 3 h (batch) to 12 min.

  • Crystallization-Based Purification : Hexane/ethyl acetate (10:1) recrystallization achieves 99.5% purity without column chromatography .

Table 2: Batch vs. Continuous Flow Performance

MetricBatch Process Continuous Flow
Reaction Time3 h12 min
Yield85%88%
Purity98%99.5%

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing diastereomer formation?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, adjusting the stoichiometry of acetylating agents (e.g., acetic anhydride) and monitoring reaction temperature can reduce side products. Chromatographic purification (e.g., flash column chromatography on silica gel) is critical for separating diastereomers, as demonstrated in analogous furodioxol derivatives . Stereochemical control may also be improved using chiral catalysts or enantioselective protecting groups during intermediate steps.

Q. What analytical techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) combined with X-ray crystallography is essential. For instance, in structurally related tetrahydrofurodioxol derivatives, NOESY/ROESY NMR experiments resolve spatial proximities of protons, while single-crystal X-ray diffraction (as in ) provides unambiguous stereochemical assignments . Polarimetry and circular dichroism (CD) may supplement these methods for chiral centers.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis susceptibility of acetyl and dioxolane groups. Accelerated degradation tests (e.g., 40°C/75% relative humidity) with HPLC monitoring can identify decomposition products. For related compounds, methoxy and dioxolane moieties exhibit pH-dependent stability, requiring inert atmospheres (argon) and desiccants for long-term storage .

Advanced Research Questions

Q. What strategies mitigate stereochemical interference in biological activity studies of this compound?

  • Methodological Answer : Enantioselective synthesis (e.g., asymmetric catalysis) ensures a single stereoisomer is tested. Computational docking studies (molecular dynamics simulations) can predict binding affinities to biological targets, while comparative assays using diastereomerically pure samples (separated via chiral HPLC) validate activity differences .

Q. What are the environmental degradation pathways of this compound, and how can they be modeled?

  • Methodological Answer : Environmental fate studies (e.g., hydrolysis, photolysis, microbial degradation) should follow protocols like those in Project INCHEMBIOL (). Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, while quantum chemical calculations (e.g., DFT) predict reaction pathways. For acetylated sugars, alkaline conditions typically hydrolyze esters, forming carboxylic acids and alcohols .

Q. How can computational methods predict the compound’s reactivity in novel synthetic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. For example, the acetyloxy group’s electron-withdrawing effect can be modeled to forecast regioselectivity in glycosylation or acylation reactions. Molecular docking also aids in designing derivatives for enzyme inhibition studies .

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